(5E)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
Description
5-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLENE}-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a combination of pyrrole, nitrophenyl, and thiazolone moieties
Properties
Molecular Formula |
C14H9N3O3S2 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(5E)-5-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H9N3O3S2/c18-13-12(22-14(21)15-13)8-11-2-1-7-16(11)9-3-5-10(6-4-9)17(19)20/h1-8H,(H,15,18,21)/b12-8+ |
InChI Key |
URVIRCVXYRWMIM-XYOKQWHBSA-N |
Isomeric SMILES |
C1=CN(C(=C1)/C=C/2\C(=O)NC(=S)S2)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CN(C(=C1)C=C2C(=O)NC(=S)S2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLENE}-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the condensation of 4-nitrophenylpyrrole with a thiazolone derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or dimethylformamide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLENE}-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl and thiazolone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLENE}-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.
Mechanism of Action
The mechanism of action of 5-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLENE}-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with various molecular targets. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The thiazolone moiety can bind to DNA or RNA, affecting gene expression and cellular functions. These interactions result in the compound’s observed biological activities, such as antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 5-{[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]METHYLENE}-2-THIOXO-1,3-THIAZOLAN-4-ONE
- 5-{[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLENE}-2-THIOXO-1,3-THIAZOLAN-4-ONE
- 5-{[1-(4-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLENE}-2-THIOXO-1,3-THIAZOLAN-4-ONE
Uniqueness
The uniqueness of 5-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLENE}-2-THIOXO-1,3-THIAZOLAN-4-ONE lies in its nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological applications, such as antimicrobial and anticancer activities, compared to its analogs with different substituents.
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